molecular formula C16H16ClN3O2S B2723660 methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate CAS No. 477854-08-3

methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate

Cat. No. B2723660
M. Wt: 349.83
InChI Key: WRJZOUILZDPXMH-UHFFFAOYSA-N
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Description

“Methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate” is a chemical compound with the molecular formula C16H16ClN3O2S and a molecular weight of 349.84 . It is a derivative of piperidine, a six-membered heterocyclic system that is a pivotal cornerstone in the production of drugs .


Synthesis Analysis

Piperidine derivatives, including the compound , are synthesized through intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied and include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocyclic system including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a 3-chlorothiophen-2-yl group, a cyano group, and a carboxylate group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, piperidine derivatives in general are known to undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Potential Applications in Medical Imaging

Compounds structurally related to the specified chemical have been explored for their potential as imaging agents in Positron Emission Tomography (PET). For instance, derivatives of piperidine and pyrazole have been synthesized for their ability to selectively label receptors in the brain, demonstrating potential applications in neuroimaging and the study of neurological diseases (Kumar et al., 2004). This suggests that methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate could be explored for similar biomedical imaging applications, especially if it shows affinity for specific brain receptors.

Role in Neuropharmacology

Research on compounds with pyrazole and piperidine components has also focused on their interaction with cannabinoid receptors, which are critical in neuropharmacology. Studies have shown that these compounds can serve as potent and selective antagonists for cannabinoid receptors, offering insights into the development of treatments for addiction, pain, and other neurological conditions (Shim et al., 2002). The specific structure of methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate might influence cannabinoid receptor activity, suggesting potential research avenues in neuropharmacology.

Agricultural Chemistry

In the context of agricultural science, pyridine and piperidine derivatives have shown promising insecticidal activities. A study highlighted the synthesis and bioassay results of pyridine derivatives against aphids, showing significant insecticidal activity (Bakhite et al., 2014). This indicates that compounds like methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate could be evaluated for their efficacy in pest control, offering a new class of insecticides with potentially unique modes of action.

Future Directions

Piperidine derivatives, including the compound , play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-22-16(21)10-2-5-20(6-3-10)15-11(9-18)8-13(19-15)14-12(17)4-7-23-14/h4,7-8,10,19H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJZOUILZDPXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C=C(N2)C3=C(C=CS3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate

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